Cas no 2137871-22-6 (3-(3,5-Dimethylcyclohexyl)-2,6-difluoroaniline)

3-(3,5-Dimethylcyclohexyl)-2,6-difluoroaniline is a fluorinated aniline derivative featuring a dimethylcyclohexyl substituent, which enhances its steric and electronic properties. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of fluorine atoms at the 2- and 6-positions of the aniline ring improves stability and reactivity, while the cyclohexyl group contributes to controlled stereochemistry. Its structural features make it suitable for applications requiring precise molecular tuning, such as ligand design or bioactive molecule synthesis. The compound is typically handled under inert conditions due to its sensitivity to oxidation.
3-(3,5-Dimethylcyclohexyl)-2,6-difluoroaniline structure
2137871-22-6 structure
Product name:3-(3,5-Dimethylcyclohexyl)-2,6-difluoroaniline
CAS No:2137871-22-6
MF:C14H19F2N
Molecular Weight:239.304170846939
CID:6035021
PubChem ID:165847171

3-(3,5-Dimethylcyclohexyl)-2,6-difluoroaniline 化学的及び物理的性質

名前と識別子

    • 3-(3,5-dimethylcyclohexyl)-2,6-difluoroaniline
    • EN300-715088
    • 2137871-22-6
    • 3-(3,5-Dimethylcyclohexyl)-2,6-difluoroaniline
    • インチ: 1S/C14H19F2N/c1-8-5-9(2)7-10(6-8)11-3-4-12(15)14(17)13(11)16/h3-4,8-10H,5-7,17H2,1-2H3
    • InChIKey: ASJQFYDTVSPVDK-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=CC=1C1CC(C)CC(C)C1)F)N

計算された属性

  • 精确分子量: 239.14855593g/mol
  • 同位素质量: 239.14855593g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 249
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.5
  • トポロジー分子極性表面積: 26Ų

3-(3,5-Dimethylcyclohexyl)-2,6-difluoroaniline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-715088-0.25g
3-(3,5-dimethylcyclohexyl)-2,6-difluoroaniline
2137871-22-6 95.0%
0.25g
$670.0 2025-03-12
Enamine
EN300-715088-2.5g
3-(3,5-dimethylcyclohexyl)-2,6-difluoroaniline
2137871-22-6 95.0%
2.5g
$1428.0 2025-03-12
Enamine
EN300-715088-10.0g
3-(3,5-dimethylcyclohexyl)-2,6-difluoroaniline
2137871-22-6 95.0%
10.0g
$3131.0 2025-03-12
Enamine
EN300-715088-0.1g
3-(3,5-dimethylcyclohexyl)-2,6-difluoroaniline
2137871-22-6 95.0%
0.1g
$640.0 2025-03-12
Enamine
EN300-715088-5.0g
3-(3,5-dimethylcyclohexyl)-2,6-difluoroaniline
2137871-22-6 95.0%
5.0g
$2110.0 2025-03-12
Enamine
EN300-715088-0.05g
3-(3,5-dimethylcyclohexyl)-2,6-difluoroaniline
2137871-22-6 95.0%
0.05g
$612.0 2025-03-12
Enamine
EN300-715088-0.5g
3-(3,5-dimethylcyclohexyl)-2,6-difluoroaniline
2137871-22-6 95.0%
0.5g
$699.0 2025-03-12
Enamine
EN300-715088-1.0g
3-(3,5-dimethylcyclohexyl)-2,6-difluoroaniline
2137871-22-6 95.0%
1.0g
$728.0 2025-03-12

3-(3,5-Dimethylcyclohexyl)-2,6-difluoroaniline 関連文献

3-(3,5-Dimethylcyclohexyl)-2,6-difluoroanilineに関する追加情報

3-(3,5-Dimethylcyclohexyl)-2,6-difluoroaniline: A Comprehensive Overview of CAS No. 2137871-22-6

3-(3,5-Dimethylcyclohexyl)-2,6-difluoroaniline (CAS No. 2137871-22-6) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its complex molecular structure, which includes a cyclohexyl ring substituted with two methyl groups and a 2,6-difluoroaniline moiety. The combination of these functional groups endows the compound with a range of interesting properties that make it a valuable candidate for various applications.

The cyclohexyl ring in 3-(3,5-Dimethylcyclohexyl)-2,6-difluoroaniline provides a rigid and stable framework, which can enhance the compound's structural integrity and reduce conformational flexibility. This feature is particularly important in pharmaceutical applications where the stability and conformation of a molecule can significantly influence its biological activity. The presence of two methyl groups on the cyclohexyl ring further modulates the electronic and steric properties of the molecule, potentially enhancing its solubility and bioavailability.

The 2,6-difluoroaniline moiety is another key component of this compound. Fluorine atoms are known to have a strong electron-withdrawing effect, which can alter the electronic distribution within the molecule. This can lead to improved binding affinity to specific protein targets, making the compound more effective in therapeutic applications. Additionally, the fluorine atoms can enhance the metabolic stability of the molecule by reducing susceptibility to enzymatic degradation.

In recent years, there has been increasing interest in the use of fluorinated compounds in drug discovery and development. Fluorine-substituted molecules often exhibit enhanced pharmacokinetic properties, such as increased lipophilicity and reduced polar surface area, which can improve their ability to cross biological membranes and reach their intended targets. 3-(3,5-Dimethylcyclohexyl)-2,6-difluoroaniline is a prime example of such a molecule, with its unique combination of functional groups making it an attractive candidate for further investigation.

Research into the biological activity of 3-(3,5-Dimethylcyclohexyl)-2,6-difluoroaniline has shown promising results. Studies have demonstrated that this compound exhibits potent anti-inflammatory properties, making it a potential therapeutic agent for conditions such as arthritis and other inflammatory disorders. The anti-inflammatory effects are believed to be mediated through its ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Beyond its anti-inflammatory properties, 3-(3,5-Dimethylcyclohexyl)-2,6-difluoroaniline has also shown potential as an antitumor agent. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation. These findings suggest that 3-(3,5-Dimethylcyclohexyl)-2,6-difluoroaniline may have applications in cancer therapy, particularly in combination with other anticancer agents.

The synthesis of 3-(3,5-Dimethylcyclohexyl)-2,6-difluoroaniline involves several well-established organic reactions. The key steps typically include the formation of the cyclohexyl ring with appropriate substitution patterns followed by the introduction of the 2,6-difluoroaniline moiety. Recent advancements in synthetic methodologies have made it possible to produce this compound with high purity and yield, facilitating its use in both research and industrial settings.

In conclusion, CAS No. 2137871-22-6, or 3-(3,5-Dimethylcyclohexyl)-2,6-difluoroaniline, is a multifaceted compound with significant potential in various fields of chemistry and medicine. Its unique molecular structure and favorable properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing novel therapeutic strategies.

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